molecular formula C14H20O2 B13963991 2,4,6-Trimethylphenyl 2,2-dimethylpropanoate CAS No. 54644-40-5

2,4,6-Trimethylphenyl 2,2-dimethylpropanoate

Cat. No.: B13963991
CAS No.: 54644-40-5
M. Wt: 220.31 g/mol
InChI Key: LQPZFAMVTOHECS-UHFFFAOYSA-N
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Description

2,4,6-Trimethylphenyl 2,2-dimethylpropanoate is an organic compound with a unique structure that combines a trimethylphenyl group with a dimethylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylphenyl 2,2-dimethylpropanoate typically involves the esterification of 2,4,6-trimethylphenol with 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylphenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products

    Oxidation: 2,4,6-Trimethylbenzoic acid or 2,4,6-trimethylacetophenone.

    Reduction: 2,4,6-Trimethylphenyl 2,2-dimethylpropanol.

    Substitution: 2,4,6-Trinitrophenyl 2,2-dimethylpropanoate or 2,4,6-Tribromophenyl 2,2-dimethylpropanoate.

Scientific Research Applications

2,4,6-Trimethylphenyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylphenyl 2,2-dimethylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethylphenyl acetate
  • 2,4,6-Trimethylphenyl butanoate
  • 2,4,6-Trimethylphenyl hexanoate

Uniqueness

2,4,6-Trimethylphenyl 2,2-dimethylpropanoate is unique due to its specific ester structure, which imparts distinct chemical properties compared to other similar compounds. Its combination of a trimethylphenyl group with a dimethylpropanoate ester makes it particularly interesting for various applications in research and industry.

Properties

CAS No.

54644-40-5

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(2,4,6-trimethylphenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C14H20O2/c1-9-7-10(2)12(11(3)8-9)16-13(15)14(4,5)6/h7-8H,1-6H3

InChI Key

LQPZFAMVTOHECS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC(=O)C(C)(C)C)C

Origin of Product

United States

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